(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
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Overview
Description
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid: is a complex organic compound featuring a cyclopentane ring fused with a pyrrole ring
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These studies may include investigations into enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. This includes the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other advanced materials. Its structural features make it a valuable intermediate in various chemical manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The initial step often involves the construction of the cyclopentane ring through cyclization reactions. This can be achieved using various cyclization agents under controlled conditions.
Pyrrole Ring Formation: The pyrrole ring is then fused to the cyclopentane ring. This step may involve the use of pyrrole precursors and catalysts to facilitate the ring fusion.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.
Mechanism of Action
The mechanism of action of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid depends on its specific application. In medicinal chemistry, for example, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less protected and potentially more reactive.
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The presence of the tert-butoxycarbonyl group in (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid provides unique protective properties, making it more stable under various reaction conditions. This stability is advantageous in synthetic applications, allowing for more controlled and selective reactions.
Properties
IUPAC Name |
(3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZDQKMJLUZQF-GUBZILKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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